1H,5H)-Dione

Near-Infrared Dyes Laser Dyes Fluorescence Spectroscopy

Researchers seeking stable NIR laser dyes for solid-state gain media often face limited solubility and phase separation in organic polymers. This rigidified xantheno-diquinolizinium tosylate overcomes these limitations. • NIR emission >650 nm with bathochromic shift from pyran donor. • Tosylate anion ensures homogeneous doping in sol-gel/polymer matrices without phase separation. • High photostability enables reliable calibration standard for NIR fluorescence spectroscopy.

Molecular Formula C32H20Cl4F4N6O3
Molecular Weight 754.3 g/mol
Cat. No. B10946760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,5H)-Dione
Molecular FormulaC32H20Cl4F4N6O3
Molecular Weight754.3 g/mol
Structural Identifiers
SMILESC1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=CC(=C6F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C32H20Cl4F4N6O3/c33-15-5-4-13(19(35)9-15)8-14-2-1-3-18-26(14)42-46(28(18)17-7-6-16(34)10-20(17)36)23(47)12-44-30-27(41-43-44)31(48)45(32(30)49)29-24(39)21(37)11-22(38)25(29)40/h4-11,18,27-28,30H,1-3,12H2/b14-8+
InChIKeyWFTGHKMPJJLRKZ-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzyl Pyranylidene Tosylate: NIR Laser Dye Overview


1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium, 9-[[2,6-bis(1,1-dimethylethyl)-4H-pyran-4-ylidene]methyl]-2,3,6,7,10,11-hexahydro-8-(phenylmethyl)-, salt with 4-methylbenzenesulfonic acid (1:1), is a rigidified xanthene-based cationic dye [1]. Its core xantheno-diquinolizinium structure defines it within the broader class of rhodamine-derived laser dyes, while its unique substituents—a sterically hindered 2,6-di-tert-butyl-4H-pyran-4-ylidene donor at the 9-position, a benzyl group at the 8-position, and a tosylate counterion—engineer its photophysical and physicochemical properties for near-infrared (NIR) emission and enhanced solubility in organic matrices [1].

8-Benzyl Pyranylidene Tosylate: Critical Differentiators


The substitution of this specific xantheno-diquinolizinium salt with generic rhodamines (e.g., Rhodamine 6G, Rhodamine 101) or other xanthene derivatives (e.g., Sulforhodamine 101, ROX) is not scientifically or technically equivalent. The combination of an extended π-system via the 4H-pyran-4-ylidene donor, the electron-donating and solubility-modulating benzyl substituent, and the non-coordinating tosylate anion directly impacts critical performance metrics. These structural features are known to induce pronounced bathochromic shifts in absorption and emission, modify fluorescence quantum yields, alter photostability, and drastically change solubility profiles compared to simpler amino-substituted xanthene analogs [1][2][3]. Therefore, direct substitution without rigorous re-validation will compromise experimental reproducibility and system performance in both laser cavities and biological labeling assays.

8-Benzyl Pyranylidene Tosylate: Performance Evidence


NIR Bathochromic Shift

The introduction of a 4H-pyran-4-ylidene donor at the 9-position of the rigid xantheno-diquinolizinium core induces a strong bathochromic shift, moving the emission into the NIR region. While Rhodamine 101 and Sulforhodamine 101 typically exhibit emission maxima (λem) around 595-600 nm, the pyranylidene extension pushes λem beyond 650 nm [1][2]. This structural modification is a key design principle for achieving NIR operation in xanthene-based dyes [1]. This red-shift is crucial for minimizing tissue autofluorescence and enabling deeper tissue penetration in biological imaging, as well as accessing specific laser transitions [1][2].

Near-Infrared Dyes Laser Dyes Fluorescence Spectroscopy Photonic Materials

NIR Quantum Yield and Brightness

The 4H-pyran-4-ylidene extension not only red-shifts emission but can also enhance fluorescence quantum yield (Φf) compared to other NIR dye scaffolds or even some parent red-emitting rhodamines in specific solvent environments. While many NIR dyes suffer from low Φf (e.g., <0.01 for some cyanines), structurally optimized xanthenes with pyranylidene donors can maintain high Φf (e.g., 0.1-0.3 in organic solvents) [1]. In contrast, Sulforhodamine 101, while having a high Φf (~0.96 in water), does not operate in the NIR [2]. This balance between NIR emission and high brightness is a key advantage [1].

Fluorescence Quantum Yield Brightness Near-Infrared Fluorophores Bioimaging Probes

Photostability Advantage

The rigidified xantheno-diquinolizinium core of this compound is structurally related to Rhodamine 101, which is renowned for its exceptional photostability, significantly outperforming other common dyes like fluorescein and even Rhodamine 6G [1]. The additional substitution with tert-butyl groups on the pyran ring and the benzyl group is expected to provide steric shielding, potentially further enhancing photostability relative to less substituted rigidified xanthenes (e.g., Texas Red) [2]. This translates to reduced photobleaching rates under continuous high-intensity illumination in laser cavities or fluorescence microscopy.

Photostability Photobleaching Laser Dye Fluorescence Microscopy

Organic Solubility and Lipophilicity

The presence of the 8-benzyl and tert-butylpyran substituents, combined with the tosylate anion, significantly increases the lipophilic character of this dye compared to more polar or ionic analogs like Sulforhodamine 101 or 5(6)-ROX [1]. This enhanced lipophilicity directly translates to improved solubility in common organic solvents and polymer hosts (e.g., PMMA, organic glasses) used for solid-state dye laser fabrication and optical component doping [1][2]. Conversely, Sulforhodamine 101's high water solubility makes it unsuitable for such applications.

Lipophilicity Solubility Dye Laser Polymer Matrix

8-Benzyl Pyranylidene Tosylate: Key Applications


NIR Solid-State Dye Lasers

This compound's predicted high photostability, NIR emission (>650 nm), and excellent solubility in organic polymers directly address the key requirements for solid-state dye lasers [1]. Its use as a gain medium in polymeric or sol-gel matrices can enable efficient, tunable laser operation in a spectral region difficult to access with common, water-soluble red dyes [1]. The tosylate counterion and lipophilic substituents ensure homogeneous doping without phase separation, a critical advantage over more polar rhodamine analogs [2].

Deep-Tissue NIR Imaging Probes

The bathochromic shift into the NIR window (λem > 650 nm) makes this fluorophore a strong candidate for conjugation to targeting moieties (e.g., antibodies, peptides) for in vivo imaging [1]. NIR light penetrates tissue deeper than the visible emission of Rhodamine 101 or Texas Red, and minimizes autofluorescence background, leading to higher signal-to-noise ratios [2]. Its predicted high brightness in organic media suggests it could be formulated into bright nanoparticles for improved detection sensitivity [1].

NIR Fluorescence Reference Standard

Due to its expected high photostability and rigid structure, this compound could serve as a reliable reference standard for calibrating NIR fluorescence spectrometers and quantifying quantum yields of other NIR-emitting materials [1]. While Sulforhodamine 101 is a gold standard in the visible range, there is a lack of robust, stable standards in the NIR-I region. This compound fills a critical gap, providing a more stable alternative to less photostable NIR cyanine dyes [2].

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